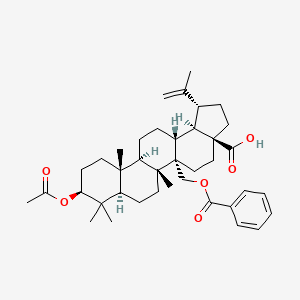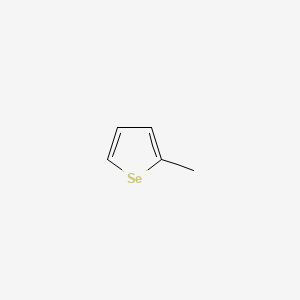
2-Chloro-5-ethynyl-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethynyl-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3ClFN This compound is of significant interest in various fields due to its unique chemical properties, which include the presence of both a chloro and a fluoro substituent on the pyridine ring, as well as an ethynyl group
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-ethynyl-3-fluoropyridine typically involves multi-step organic reactionsFor instance, starting from 2-chloro-5-fluoropyridine, the ethynyl group can be introduced via a Sonogashira coupling reaction using ethynyl reagents under palladium-catalyzed conditions . The reaction conditions often involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Analyse Chemischer Reaktionen
2-Chloro-5-ethynyl-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group allows for coupling reactions such as the Sonogashira coupling, which can be used to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form carbonyl derivatives or reduction reactions to form alkanes or alkenes, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or THF. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-ethynyl-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the metabolic stability and bioavailability of drugs.
Medicine: It is investigated for its potential use in radiolabeled compounds for imaging and diagnostic purposes, particularly in positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-ethynyl-3-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity and selectivity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The chloro substituent can also contribute to the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-ethynyl-3-fluoropyridine can be compared with other fluorinated pyridine derivatives such as:
2-Chloro-5-fluoropyridine: Lacks the ethynyl group, making it less reactive in coupling reactions.
2-Bromo-5-fluoropyridine: Similar structure but with a bromo substituent instead of chloro, which can affect its reactivity and applications.
2-Chloro-3-fluoropyridine:
The uniqueness of this compound lies in the combination of its substituents, which provide a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H3ClFN |
|---|---|
Molekulargewicht |
155.55 g/mol |
IUPAC-Name |
2-chloro-5-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-6(9)7(8)10-4-5/h1,3-4H |
InChI-Schlüssel |
CTQSJYRSKRXLFU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(N=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
